molecular formula C22H27F3N2 B4043208 (2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

Cat. No.: B4043208
M. Wt: 376.5 g/mol
InChI Key: MKXCGUWWZWINNL-UHFFFAOYSA-N
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Description

(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine is a useful research compound. Its molecular formula is C22H27F3N2 and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.21263336 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Fluorination Techniques

  • Combination of Gold Catalysis and Selectfluor for Synthesis : The synthesis of fluorinated nitrogen heterocycles, including piperidine derivatives, was achieved using gold-catalyzed hydroamination and electrophilic fluorination. This method emphasizes the role of Selectfluor in promoting oxidation and fluorination, highlighting its potential in synthesizing complex fluorinated compounds like the one (Simonneau et al., 2011).

  • Analysis of Aliphatic Amines in Environmental Samples : Techniques for detecting aliphatic amines, such as piperidine, in water through derivatization with fluorinated reagents demonstrate the relevance of fluorinated compounds in environmental monitoring. This method can be applied to trace analysis of compounds related to "(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine" in aquatic environments (Sacher, Lenz, & Brauch, 1997).

  • Novel Fluorinating Reagents : The use of α,α-difluorobenzylamines as fluorinating agents showcases the broader context of fluorination in organic synthesis. These reagents are useful for introducing fluorine atoms into various substrates, aligning with the interest in fluorinated amines for their enhanced properties (Dmowski & Kamiński, 1983).

Chemical Interactions and Properties

  • Donor-Acceptor Interactions in Naphthalimides : Research into the spectrochemical properties of ferrocenyl and naphthalimide compounds, including those with piperidinyl groups, informs about the electronic interactions within molecules. This is pertinent for understanding the chemical behavior of complex amines in electronic and photophysical applications (McAdam et al., 2003).

  • Electrochemical Fluorination of Amines : Studies on electrochemical fluorination of amines, including piperidine derivatives, contribute to knowledge on synthesizing fluorinated pharmaceuticals and agrochemicals. The production of perfluoroacid fluorides from dialkylamino propionic acids demonstrates the practical applications of fluorination in creating compounds with potential pharmacological utility (Abe et al., 1992).

Applications in Organic Synthesis

  • Rhodium-Catalyzed Synthesis for Neuroleptic Agents : The synthesis of neuroleptic drugs, which involves fluorinated compounds and piperazine or piperidine moieties, utilizes rhodium-catalyzed hydroformylation as a key step. This illustrates the application of fluorinated amines in the pharmaceutical industry, specifically in the production of compounds like Fluspirilen and Penfluridol (Botteghi et al., 2001).

Properties

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N2/c1-26(16-19-5-3-7-21(24)22(19)25)15-18-9-12-27(13-10-18)11-8-17-4-2-6-20(23)14-17/h2-7,14,18H,8-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXCGUWWZWINNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2,3-difluorobenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.